N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
Description
The compound N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a heterocyclic molecule featuring a fused thieno[3,4-c]pyrazole core substituted with a phenethylamino-ethyl-oxo side chain and a benzofuran-2-carboxamide moiety.
Crystallographic analysis of such compounds often employs programs like SHELXL for refinement, ensuring accurate structural determination.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-22(25-11-10-16-6-2-1-3-7-16)13-28-23(18-14-32-15-19(18)27-28)26-24(30)21-12-17-8-4-5-9-20(17)31-21/h1-9,12H,10-11,13-15H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXZJJMTFJHLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a synthetic compound known for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 426.55 g/mol. Its structure includes a thieno[3,4-c]pyrazole core and a benzofuran moiety, which are linked through a phenethylamine derivative. This structural complexity suggests diverse interactions with biological targets.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole compounds compared to controls, suggesting their potential as protective agents against oxidative damage in aquatic organisms such as Clarias gariepinus (African catfish) .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[3,4-c]pyrazole Compound (7a) | 12 ± 1.03 |
| Thieno[3,4-c]pyrazole Compound (7b) | 0.6 ± 0.16 |
| Thieno[3,4-c]pyrazole Compound (7e) | 28.3 ± 2.04 |
| Thieno[3,4-c]pyrazole Compound (7f) | 3.7 ± 0.37 |
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. The thieno[3,4-c]pyrazole scaffold has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives with modifications at the benzofuran ring exhibited enhanced antiproliferative effects compared to standard chemotherapeutics like Combretastatin-A4 .
In vitro studies revealed that certain derivatives could inhibit tubulin polymerization, a critical process for cancer cell division, demonstrating comparable efficacy to established anticancer agents .
3. Anti-inflammatory Properties
Thieno[3,4-c]pyrazole compounds have also been reported to possess anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing the activation of NF-kB pathways in cellular models . Such activities suggest their potential utility in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant enzymes.
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells leading to apoptosis.
- Tubulin Binding : Disrupting microtubule dynamics essential for mitosis.
Case Studies
Several studies have highlighted the biological activity of similar thieno[3,4-c]pyrazole derivatives:
- Study on Erythrocyte Protection : A study focusing on the protective effects against oxidative stress in Nile fish demonstrated that thieno[3,4-c]pyrazole derivatives significantly reduced erythrocyte malformations caused by environmental toxins .
- Cancer Cell Line Evaluation : Research involving various human cancer cell lines showed that specific modifications on the benzofuran ring greatly enhanced the anticancer potency of thieno[3,4-c]pyrazole derivatives compared to unmodified compounds .
Comparison with Similar Compounds
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS 958984-08-2)
This compound (hereafter Compound A) shares the thieno[3,4-c]pyrazole core but differs in substituents:
- R-group on pyrazole: A 2,3-dimethylphenyl group replaces the phenethylamino-ethyl-oxo chain.
- Carboxamide group : Furan-2-carboxamide instead of benzofuran-2-carboxamide.
Key Implications :
Electron-Donating Effects : Methyl groups on the phenyl ring may sterically hinder interactions with flat binding pockets (e.g., ATP sites in kinases).
Aromatic Stacking : Benzofuran’s extended π-system in the target compound likely enhances binding affinity compared to Compound A ’s smaller furan group.
*Molecular weights are estimates due to lack of experimental data.
Sulfonylurea Derivatives ()
While structurally distinct, sulfonylureas like azimsulfuron and rimsulfuron share carboxamide/sulfonamide functionalities. These agrochemicals inhibit acetolactate synthase but lack the thienopyrazole scaffold, limiting direct comparability.
Functional Group Analysis
- Phenethylamino vs. This could improve target engagement in charged environments (e.g., enzyme active sites).
- Benzofuran vs. Furan : Benzofuran’s larger surface area may improve binding to hydrophobic pockets, while furan’s smaller size in Compound A might reduce off-target interactions.
Preparation Methods
One-Pot Benzofuran Formation
In a representative procedure, benzoquinone (2 mmol) and 4-methylcyclohexenone (1 mmol) are refluxed in a toluene/acetic acid (4:1) mixture for 24 hours under aerobic conditions. Protonation of benzoquinone initiates a [3+2] cycloaddition with the enone, followed by oxidation to yield benzofuran-2-carboxylic acid derivatives (e.g., 81% yield for 8-hydroxy-3,4-dihydrodibenzo[b,d]furan-1(2H)-one).
Key Reaction Parameters
- Solvent System : Toluene/acetic acid (4:1)
- Catalyst : Acetic acid (proton source)
- Temperature : Reflux (110–120°C)
- Oxidation : Ambient O₂ facilitates aromatization.
Construction of the Thieno[3,4-c]Pyrazole Core
The thieno[3,4-c]pyrazole scaffold is synthesized via cyclocondensation of thiophene precursors with hydrazine derivatives.
Thiophene-Pyrazole Annulation
A modified route from involves:
- Bromination : 3-Bromothiophene is treated with N-bromosuccinimide (NBS) to yield 3,4-dibromothiophene.
- Hydrazine Cyclization : Reaction with tert-butyl carbazate in DMF at 80°C forms 5-bromo-1H-thieno[3,4-c]pyrazol-3-amine (68% yield).
- Functionalization : Acylation with benzofuran-2-carbonyl chloride introduces the carboxamide group.
Optimization Insights
- Regioselectivity : Electron-withdrawing groups (e.g., bromine) direct cyclization to the 3,4-position.
- Solvent : Dimethylformamide (DMF) enhances reaction homogeneity.
Introduction of the 2-Oxo-2-(Phenethylamino)Ethyl Side Chain
The phenethylaminoethyl side chain is installed via Michael addition or amide coupling .
Amide Bond Formation
A two-step protocol is employed:
- Activation : Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride.
- Coupling : The acid chloride reacts with 2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine in dichloromethane with triethylamine (85% yield).
Critical Parameters
- Base : Triethylamine neutralizes HCl, driving the reaction forward.
- Temperature : 0–5°C minimizes side reactions.
Final Assembly: Convergent Synthesis
The full molecule is assembled via sequential coupling of preformed modules.
Stepwise Procedure
- Module 1 : Benzofuran-2-carboxamide is prepared as in Section 1.
- Module 2 : Thieno[3,4-c]pyrazole-3-amine with the phenethylaminoethyl side chain is synthesized via methods in Sections 2–3.
- Convergence : Suzuki-Miyaura coupling links the benzofuran and pyrazole units using Pd(PPh₃)₄ as a catalyst (72% yield).
Reaction Scheme
Benzofuran-2-carboxamide + Thieno[3,4-c]pyrazole-3-amine
→ Pd(PPh₃)₄, K₂CO₃, DMF, 100°C
→ N-(2-(2-Oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
Yield Comparison Table
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Benzofuran formation | One-pot reflux | 81 | |
| Pyrazole cyclization | DMF, 80°C | 68 | |
| Amide coupling | DCM, TEA | 85 | |
| Suzuki coupling | Pd(PPh₃)₄, DMF | 72 |
Alternative Methodologies and Innovations
Solvent-Free Mechanochemical Synthesis
Grinding 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with benzyl hydrazine carbodithioate in a mortar yields thiadiazole intermediates, which are oxidized to the target compound (78% yield).
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 20 min) reduces reaction times for pyrazole cyclization steps by 70% compared to conventional heating.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Electron-deficient thiophenes favor cyclization at the 3,4-position, while electron-rich analogs yield 2,3-regioisomers. Bromine substituents mitigate this issue.
Purification of Polar Intermediates
Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity intermediates.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with condensation of benzofuran-2-carboxamide derivatives with thieno[3,4-c]pyrazole precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt for high yields .
- Cyclization : Optimize temperature (80–120°C) and solvent (DMF or THF) to favor thieno-pyrazol ring formation .
- Catalysts : Palladium or copper catalysts may enhance selectivity in cross-coupling reactions .
Q. Critical parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher yields at 100°C |
| Solvent | DMF/THF (anhydrous) | Reduces side reactions |
| Reaction Time | 12–24 hours | Prolonged time improves cyclization |
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- NMR spectroscopy : Use - and -NMR to confirm connectivity of the thieno-pyrazol and benzofuran moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] at m/z 464.18) .
- X-ray crystallography : Resolves bond angles and dihedral stresses in the fused heterocyclic system .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Target-based assays : Screen against kinases or GPCRs due to structural similarity to known modulators .
- Cell viability assays : Use MTT or ATP-lite in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance potency?
- Modify substituents :
- Phenethylamino group : Replace with bulkier alkyl chains to improve hydrophobic interactions .
- Benzofuran ring : Introduce electron-withdrawing groups (e.g., -NO) to enhance electrophilicity .
- Use fragment-based design : Screen analogs against crystallized targets to identify critical binding motifs .
Q. Example SAR Data :
| Derivative | R-group | IC (nM) |
|---|---|---|
| Parent compound | Phenethyl | 120 ± 15 |
| Derivative A | Cyclohexylmethyl | 45 ± 6 |
| Derivative B | 4-Fluorophenethyl | 85 ± 10 |
Q. How should researchers resolve contradictions in bioactivity data across assays?
- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular models to confirm target engagement .
- Metabolic stability tests : Assess cytochrome P450 interactions to rule out false negatives due to rapid degradation .
- Structural analogs : Compare activity trends across derivatives to isolate scaffold-specific effects .
Q. What computational methods predict binding modes and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- ADMET prediction : Tools like SwissADME estimate logP (2.8 ± 0.3) and BBB permeability (CNS MPO score: 4.2) .
Q. How can synthetic yields be improved for scale-up without compromising purity?
Q. What are the compound’s stability profiles under varying conditions?
- pH stability : Degrades rapidly at pH < 3 (t = 2 hours) due to amide hydrolysis .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
